molecular formula C17H17ClN2O2S2 B3002250 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-87-5

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3002250
CAS No.: 851409-87-5
M. Wt: 380.91
InChI Key: HJILKHZHMNOVOE-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H17ClN2O2S2 and its molecular weight is 380.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.

Mode of Action

The compound interacts with its targets through inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Pharmacokinetics

The compound’s solubility and reactivity suggest that it may have good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of ER chaperone and apoptosis marker in human neuronal cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions could be influenced by factors such as temperature, pH, and the presence of other chemical species.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c1-3-20-16(22)15-13(8-10(2)24-15)19-17(20)23-9-14(21)11-4-6-12(18)7-5-11/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJILKHZHMNOVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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